molecular formula C17H13N3O2S B12917674 2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one CAS No. 64670-18-4

2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one

Cat. No.: B12917674
CAS No.: 64670-18-4
M. Wt: 323.4 g/mol
InChI Key: MDTDOZPXZXGSSL-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one is a synthetic pyrimidine derivative designed for advanced pharmacological and oncological research. Pyrimidine is a privileged scaffold in medicinal chemistry and is a core structural component in numerous approved therapeutic agents . This compound is of significant interest in the field of kinase inhibition, particularly for investigating new chemical entities that target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a vital role in cellular processes like proliferation and differentiation; its overexpression or mutation is a well-established driver in various cancers, including non-small cell lung cancer (NSCLC) . The structure of this reagent incorporates key features associated with biological activity: a pyrimidin-4-one core and a 3-pyridyl substituent, which can contribute to potent binding interactions with enzyme active sites. The 2-phenacylsulfanyl side chain may serve as a versatile functional group for further chemical modification or potentially influence the compound's mechanism of action. Researchers can utilize this compound as a valuable building block for synthesizing more complex molecules or as a reference standard in bio-screening assays to explore new pathways in cancer biology and develop novel targeted therapies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

64670-18-4

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

2-phenacylsulfanyl-4-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H13N3O2S/c21-15(12-5-2-1-3-6-12)11-23-17-19-14(9-16(22)20-17)13-7-4-8-18-10-13/h1-10H,11H2,(H,19,20,22)

InChI Key

MDTDOZPXZXGSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidinone derivative with a phenylethylthio compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.

Comparison with Similar Compounds

Substituent Analysis at Position 2

The 2-oxo-2-phenylethylsulfanyl group distinguishes the target compound from analogs:

  • : 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one replaces the phenyl group with a piperidin-1-yl moiety, introducing a cyclic amine. The trifluoromethyl group at position 6 enhances lipophilicity but lacks hydrogen bonding capability compared to pyridin-3-yl .
  • : 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one features a 2-methylbenzylthio group, which is purely hydrophobic. The amino group at position 6 increases solubility but may reduce metabolic stability .
  • : 2-[(4-Fluorophenyl)sulfanyl]-6-(1-methylpropoxy)pyrimidin-4(3H)-one has a 4-fluorophenylsulfanyl group, where the fluorine atom increases electronegativity. The alkoxy group at position 6 improves lipophilicity but reduces polar interactions .
  • : 6-(Pyridin-3-yl)-2-(p-tolyl)pyrimidin-4(3H)-one substitutes the ketone with a p-tolyl group, prioritizing hydrophobicity over hydrogen bonding .

Substituent Analysis at Position 6

The pyridin-3-yl group at position 6 is a key differentiator:

  • : The trifluoromethyl group (position 6) increases molecular weight (321.32 g/mol) and logP, favoring membrane permeability but reducing aqueous solubility .
  • : 6-(Cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one introduces cyclohexylmethyl and ethyl groups, adding steric bulk that may hinder binding to flat interaction surfaces .

Structural and Functional Comparison Table

Compound (Position 2 / Position 6) Molecular Weight (g/mol) Key Features Evidence ID
Target: 2-oxo-2-phenylethylsulfanyl / pyridin-3-yl 324.07 Ketone (H-bond acceptor), pyridin-3-yl (H-bond donor/acceptor) -
: Piperidin-1-ylethyl / trifluoromethyl 321.32 Lipophilic trifluoromethyl, cyclic amine at position 2
: 2-Methylbenzylthio / amino ~265 Hydrophobic benzyl, amino group increases solubility
: 2-Oxo-2-phenylethylsulfanyl / cyclohexylmethyl N/A Bulky substituents reduce binding accessibility
: 4-Fluorophenylsulfanyl / 1-methylpropoxy N/A Electronegative fluorine, alkoxy enhances lipophilicity
: p-Tolyl / pyridin-3-yl N/A Hydrophobic tolyl, shared pyridin-3-yl group with target

Research Findings and Implications

  • Hydrogen Bonding : The target compound’s 2-oxo group and pyridin-3-yl nitrogen provide dual hydrogen bonding sites, a feature absent in analogs like (trifluoromethyl) and (alkoxy) .
  • Lipophilicity : ’s trifluoromethyl group increases logP, suggesting better blood-brain barrier penetration but lower solubility than the target compound .
  • Metabolic Stability: The pyridin-3-yl group may enhance metabolic stability compared to ’s amino group, which is prone to oxidation .

Biological Activity

2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential pharmacological applications. This compound's structure suggests that it may exhibit various biological activities, particularly in anti-inflammatory and anticancer domains. This article reviews the available literature on its biological activity, synthesizing data from multiple studies.

Chemical Structure

The compound features a pyrimidine ring substituted with a pyridine moiety and a sulfanyl group linked to a phenyl ring. The presence of these functional groups is critical for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that similar pyrimidine derivatives possess significant anti-inflammatory properties. For instance, compounds with structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: Inhibitory Potency of Pyrimidine Derivatives on COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20
Target Compound TBDTBD

The inhibition of COX enzymes leads to reduced production of prostaglandins, mediators of inflammation, suggesting that the target compound may exhibit similar effects.

Anticancer Activity

Compounds with similar structures have also been investigated for their anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Pyrimidine Derivatives in Cancer Research
A study indicated that certain pyrimidine derivatives induced apoptosis in cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their chemical structure:

  • Pyridine Substitution : Enhances interaction with biological targets.
  • Sulfanyl Group : May contribute to increased lipophilicity and cellular uptake.
  • Phenyl Group : Often enhances binding affinity to target proteins.

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